Non-sublimed pentacene introduces charge-trapping impurities that degrade OFET mobility. This sublimed grade ensures ultra-pure, solvent-free thin films via thermal evaporation. • Achieves hole mobility up to 3.4 cm²/Vs, surpassing amorphous silicon. • Enables exothermic singlet fission with internal quantum efficiency ~160% for OPVs. • Eliminates morphological defects common with solution-processed TIPS-pentacene. Stock available for immediate shipment.
Pentacene (CAS 135-48-8) is a benchmark p-type polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. It is primarily procured for use as an active layer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its exceptional intrinsic hole mobility and highly efficient singlet fission capabilities . Because bare pentacene is insoluble in common organic solvents, it is exclusively processed via thermal vacuum evaporation, a requirement that allows manufacturers to bypass solvent-induced morphological defects and form highly ordered, ultra-pure crystalline thin films .
Substituting bare pentacene with closely related acenes or functionalized derivatives fundamentally compromises device architecture and performance. Using tetracene reduces internal quantum efficiency in solar cells because its singlet fission process is endothermic and slower than pentacene's highly exothermic fission [1]. Alternatively, substituting bare pentacene with solution-processable derivatives like TIPS-pentacene introduces bulky silyl groups; while this enables solvent-based deposition, it often results in randomly oriented needle-shaped crystals that require complex binary solvent engineering to control [2]. Furthermore, utilizing standard, non-sublimed pentacene instead of ultra-high-purity sublimed grades introduces disproportionation impurities (such as 6,13-dihydropentacene) that act as severe charge traps, drastically reducing field-effect mobility .
In thin-film transistor applications, pentacene serves as a high-performance organic alternative to traditional amorphous silicon (a-Si). While standard a-Si typically exhibits hole mobilities in the range of 0.5 to 1.0 cm2/Vs, vacuum-deposited pentacene thin films routinely achieve mobilities of 1.5 to 3.4 cm2/Vs when deposited on optimized dielectric surfaces[1]. This superior charge transport is driven by the strong intermolecular pi-pi stacking in the pentacene crystal lattice.
| Evidence Dimension | Thin-film hole mobility |
| Target Compound Data | 1.5 to 3.4 cm2/Vs (Pentacene) |
| Comparator Or Baseline | 0.5 to 1.0 cm2/Vs (Amorphous silicon) |
| Quantified Difference | Up to 3x higher mobility for pentacene |
| Conditions | Vacuum-deposited thin films on modified dielectrics at room temperature |
Validates the procurement of pentacene for flexible, low-temperature printed electronics where inorganic amorphous silicon cannot provide sufficient charge transport.
Pentacene is highly valued in photovoltaic research for its ability to undergo efficient singlet exciton fission, generating two triplet excitons from a single photon. Compared to tetracene, which undergoes a slightly endothermic and slower fission process, pentacene's fission is exothermic. In optimized organic solar cell heterojunctions, pentacene yields an internal quantum efficiency (IQE) of approximately 160%, significantly outperforming tetracene, which peaks at around 127% [1].
| Evidence Dimension | Internal Quantum Efficiency (IQE) via singlet fission |
| Target Compound Data | ~160% IQE (Pentacene) |
| Comparator Or Baseline | ~127% IQE (Tetracene) |
| Quantified Difference | 33% absolute increase in IQE |
| Conditions | Optimized organic solar cell heterojunctions (e.g., paired with C60) |
Drives the selection of pentacene over tetracene as the photon-multiplying layer in tandem solar cells designed to breach the Shockley-Queisser limit.
The intrinsic charge transport of pentacene is highly sensitive to trace impurities, necessitating the use of sublimed grades for reliable device fabrication. Standard, non-sublimed pentacene often contains disproportionation products that act as charge traps. When utilizing triple-sublimed pentacene (>99.995% purity), field-effect mobilities of 1.52 to 3.4 cm2/Vs are consistently achieved on octadecylsilane (OTS) modified substrates, whereas lower purity grades exhibit drastically reduced drain currents and mobility.
| Evidence Dimension | Field-effect mobility and device performance |
| Target Compound Data | 1.52 to 3.4 cm2/Vs (Triple-sublimed pentacene) |
| Comparator Or Baseline | <0.4 cm2/Vs (Non-sublimed/standard purity pentacene) |
| Quantified Difference | >3.8x increase in mobility due to impurity removal |
| Conditions | Top-contact OFETs on OTS-treated Si/SiO2 substrates |
Proves to buyers that investing in ultra-high-purity, sublimed pentacene is strictly necessary to achieve benchmark device performance and avoid trap-limited transport.
For applications requiring pristine, highly ordered active layers, bare pentacene offers distinct advantages over solution-processable derivatives like TIPS-pentacene. While TIPS-pentacene is soluble, its spin-cast films tend to form randomly oriented needle-shaped crystals unless tightly controlled by binary solvent engineering. In contrast, bare pentacene, processed via thermal evaporation, naturally forms highly regular, perpendicular terrace structures (thin-film phase) with a d-spacing of 15.5 Å, ensuring uniform charge transport across the substrate without solvent residue.
| Evidence Dimension | Thin-film morphology and deposition complexity |
| Target Compound Data | Highly regular perpendicular terrace structures (Bare pentacene) |
| Comparator Or Baseline | Randomly oriented needle-shaped crystals (TIPS-pentacene in single solvents) |
| Quantified Difference | Elimination of solvent-induced morphological defects |
| Conditions | Vacuum deposition (Pentacene) vs. Solution casting (TIPS-pentacene) |
Justifies the use of bare pentacene in vacuum-processed manufacturing lines where solvent-free, highly reproducible crystalline domains are required.
Driven by its superior hole mobility (up to 3.4 cm2/Vs) compared to amorphous silicon, sublimed pentacene is the benchmark p-type semiconductor for flexible, low-temperature OFETs. It is the material of choice when fabricating logic circuits or active-matrix backplanes on plastic substrates where traditional high-temperature inorganic processing is impossible [1].
Leveraging its highly exothermic singlet fission process, pentacene is utilized as a sensitizer layer in advanced organic solar cells. By generating two triplet excitons from a single absorbed photon and achieving internal quantum efficiencies of ~160%, pentacene is procured to enhance the photocurrent of OPVs beyond the theoretical limits of standard single-junction devices[2].
Because bare pentacene forms highly ordered, solvent-free crystalline domains via thermal evaporation, it is heavily utilized in vacuum-processed optoelectronic stacks, including OLEDs and photodetectors. It is prioritized over soluble derivatives when the manufacturing workflow demands ultra-high purity, strict thickness control, and the complete absence of solvent-induced morphological defects .